molecular formula C20H14N4O8S B15017161 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B15017161
M. Wt: 470.4 g/mol
InChI Key: VMKRXDQHBDHDSR-UHFFFAOYSA-N
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Description

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that belongs to the family of benzo[de]isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps. One common approach is the nitration of benzo[de]isoquinoline-1,3-dione derivatives, followed by sulfonation and subsequent reaction with N,N-dimethylbenzenesulfonamide. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and sulfonation processes. These processes are typically carried out in specialized reactors designed to handle the corrosive nature of the reagents and the need for precise temperature control. The final product is purified through crystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.

    Medicine: Explored for its potential as an anticancer agent, given its ability to interact with DNA and inhibit cell proliferation.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide involves its interaction with molecular targets such as DNA and proteins. The compound’s nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species that can damage cellular components. Additionally, the sulfonamide group can form hydrogen bonds with biological molecules, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

    Benzo[de]isoquinoline-1,3-dione derivatives: These compounds share the core structure but differ in their substituents, leading to variations in their chemical and biological properties.

    N,N-dimethylbenzenesulfonamide derivatives: These compounds have similar sulfonamide groups but differ in their aromatic substituents.

Uniqueness

4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N,N-dimethylbenzenesulfonamide is unique due to the presence of both nitro and sulfonamide groups, which confer distinct electronic and chemical properties

Properties

Molecular Formula

C20H14N4O8S

Molecular Weight

470.4 g/mol

IUPAC Name

4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C20H14N4O8S/c1-21(2)33(31,32)15-5-3-12(4-6-15)22-19(25)16-9-13(23(27)28)7-11-8-14(24(29)30)10-17(18(11)16)20(22)26/h3-10H,1-2H3

InChI Key

VMKRXDQHBDHDSR-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)N2C(=O)C3=CC(=CC4=CC(=CC(=C43)C2=O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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